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molecular formula C7H10N2O2 B1370530 ethyl 5-methyl-1H-imidazole-2-carboxylate CAS No. 40253-44-9

ethyl 5-methyl-1H-imidazole-2-carboxylate

Cat. No. B1370530
M. Wt: 154.17 g/mol
InChI Key: PXCMTFGNXKTAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

The same operation as in Example (1c) was performed using ethyl 5-methyl-1H-imidazole-2-carboxylate obtained in Example (5a) (0.50 g, 3.23 mmol) and NCS (0.44 g, 3.25 mmol), to obtain 0.50 g of the title compound as a white solid (82%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:4][CH:3]=1.C1C(=O)N([Cl:19])C(=O)C1>>[Cl:19][C:3]1[N:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[NH:6][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CN=C(N1)C(=O)OCC
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(NC1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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